Triacetylresveratrol Triacetylresveratrol Acetyl resveratrol is a triacetylated derivative of resveratrol that has diverse biological activities, including anticancer and antioxidant properties. It inhibits the growth of LNCaP, DU145, and PC3M prostate cancer cells (IC50s = 10.5, 14.2, and 26.8 μM, respectively). Acetyl resveratrol induces cytotoxicity in ALL-5 acute lymphoblastic leukemia cells (IC50 = 3.4 μM) and induces cell cycle arrest at the G1 phase when used at a concentration of 17 μM. It also increases survival in mice exposed to total body γ-irradiation when administered at a dose of 10 mg/kg prior to irradiation.
Acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 42206-94-0
VCID: VC21120310
InChI: InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
SMILES: CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol

Triacetylresveratrol

CAS No.: 42206-94-0

Cat. No.: VC21120310

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Triacetylresveratrol - 42206-94-0

Specification

Description Acetyl resveratrol is a triacetylated derivative of resveratrol that has diverse biological activities, including anticancer and antioxidant properties. It inhibits the growth of LNCaP, DU145, and PC3M prostate cancer cells (IC50s = 10.5, 14.2, and 26.8 μM, respectively). Acetyl resveratrol induces cytotoxicity in ALL-5 acute lymphoblastic leukemia cells (IC50 = 3.4 μM) and induces cell cycle arrest at the G1 phase when used at a concentration of 17 μM. It also increases survival in mice exposed to total body γ-irradiation when administered at a dose of 10 mg/kg prior to irradiation.
Acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester is a stilbenoid.
CAS No. 42206-94-0
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name [4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate
Standard InChI InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
Standard InChI Key PDAYUJSOJIMKIS-SNAWJCMRSA-N
Isomeric SMILES CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C
SMILES CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C

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